molecular formula C24H19Cl2N3O2S B5070170 2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B5070170
M. Wt: 484.4 g/mol
InChI Key: UVHJLLBFKSICHV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of dichloro substituents on the benzene ring and a benzoxazole moiety. It is known for its potential biological activities and is of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide involves multiple steps, typically starting with the preparation of the benzoxazole core. The synthetic route may include:

    Formation of Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the benzoxazole derivative with the dichlorobenzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Chemical Reactions Analysis

2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Scientific Research Applications

2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Pharmaceutical Development: Researchers explore its potential as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-dichloro-N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide can be compared with other benzamide derivatives and benzoxazole-containing compounds. Similar compounds include:

    2,4-dichloro-N-(phenylcarbamothioyl)benzamide: Lacks the benzoxazole moiety but shares the dichlorobenzamide structure.

    N-(4-benzoxazolyl)benzamide: Contains the benzoxazole moiety but lacks the dichloro substituents.

    2,4-dichloro-N-(benzoxazolyl)benzamide: Combines the dichloro substituents with the benzoxazole moiety, similar to the compound of interest.

These comparisons highlight the unique structural features and potential biological activities of this compound.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O2S/c1-13(2)15-5-10-21-20(11-15)28-23(31-21)14-3-7-17(8-4-14)27-24(32)29-22(30)18-9-6-16(25)12-19(18)26/h3-13H,1-2H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHJLLBFKSICHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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